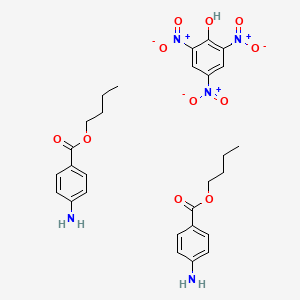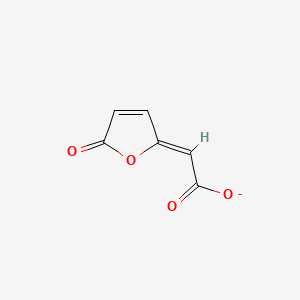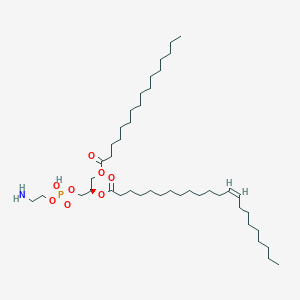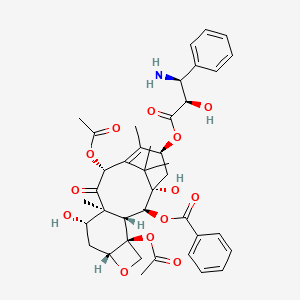
L-2-ammoniohexano-6-lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-ammoniohexano-6-lactam is the conjugate acid of L-2-aminohexano-6-lactam; major species at pH 7.3. It is a conjugate acid of a L-2-aminohexano-6-lactam.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation of Antibiotics
L-2-ammoniohexano-6-lactam, as a β-lactam antibiotic, can be degraded using mesoporous carbon nitride (MCN) under visible light. This process is significant for addressing the environmental concerns posed by the excretion of these antibiotics into the environment. The study by Dou et al. (2020) elucidates the photocatalytic degradation mechanisms of β-lactam antibiotics like amoxicillin and cefotaxime, offering insights into optimizing conditions for their degradation (Dou et al., 2020).
Structural Basis of Metallo-β-Lactamase Inhibition
β-Lactam antibiotics' effectiveness is threatened by resistance, mainly due to metallo-β-lactamases (MBLs). Research by Brem et al. (2015) explores the inhibition of MBLs by captopril stereoisomers, providing a structural understanding critical for designing inhibitors against MBL-mediated resistant infections (Brem et al., 2015).
Synthesis Applications in Chemistry
Lactams, including L-2-ammoniohexano-6-lactam, are key intermediates in synthesizing biologically active molecules and other complex compounds. Hassan (2010) discusses the application of ring-closing metathesis to synthesize lactams and macrolactams, highlighting their importance in organic and medicinal chemistry (Hassan, 2010).
Beta-lactamase-mediated Resistance Control
The study by Livermore (1998) focuses on the development of stable agents and inhibitors to combat beta-lactamase-producing organisms, which pose a significant challenge in clinical use of beta-lactams. This research offers insights into overcoming existing resistance mechanisms (Livermore, 1998).
Eigenschaften
Produktname |
L-2-ammoniohexano-6-lactam |
|---|---|
Molekularformel |
C6H13N2O+ |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
[(3S)-2-oxoazepan-3-yl]azanium |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m0/s1 |
InChI-Schlüssel |
BOWUOGIPSRVRSJ-YFKPBYRVSA-O |
Isomerische SMILES |
C1CCNC(=O)[C@H](C1)[NH3+] |
SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Kanonische SMILES |
C1CCNC(=O)C(C1)[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)









![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)


![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)